molecular formula C8H6N2O2 B5780771 2-cyano-3-(2-furyl)acrylamide CAS No. 3695-90-7

2-cyano-3-(2-furyl)acrylamide

Cat. No. B5780771
CAS RN: 3695-90-7
M. Wt: 162.15 g/mol
InChI Key: KWNPZKPESLVGOB-GQCTYLIASA-N
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Description

Synthesis Analysis

2-Cyano-3-(2-furyl)acrylamide and its derivatives have been synthesized through various methods, including condensation reactions and oxidative cyclization. For example, Saikachi and Suzuki (1959) synthesized 2-cyano-3-(5-nitro-2-furyl)acrylamides and esters by condensing 2-cyano-3-(5-nitro-2-furyl)acryloyl chloride with different amines and alcohols (Saikachi & Suzuki, 1959). Burgaz et al. (2007) achieved the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides from 3-oxopropanenitriles and unsaturated amides using manganese(III) acetate, showcasing a regio- and stereoselective approach (Burgaz et al., 2007).

Molecular Structure Analysis

Kariuki et al. (2022) detailed the structure determination of a similar compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, using NMR spectroscopy and single crystal X-ray diffraction, highlighting the importance of these techniques in understanding the molecular structure of cyanoacrylamides (Kariuki et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical behavior of this compound derivatives have been extensively studied. Jimenez et al. (2019) reported on the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl)acrylamide by marine and terrestrial fungi, leading to the formation of (R)-2-cyano-3-(furan-2-yl)propanamide and highlighting the compound's potential in green chemistry applications (Jimenez et al., 2019).

Physical Properties Analysis

Research on the physical properties of this compound derivatives, such as polymorphism, crystal growth, and atomic packing, provides insight into the material aspects of these compounds. Kiryu and Iguchi (1967) discovered that 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide exhibits polymorphism, indicating different crystalline forms that can affect its physical properties (Kiryu & Iguchi, 1967).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interactions, have been the subject of studies aiming to understand its behavior in various chemical contexts. The work by Clarke, Wardman, Wilson, and Tatsumi (1984) on the cis-trans isomerization initiated by free radicals highlights the sensitivity of the compound to radical-induced chemical changes, showcasing its potential for further chemical studies (Clarke et al., 1984).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives: Research has focused on synthesizing derivatives of 2-cyano-3-(2-furyl)acrylamide, such as 2-cyano-3-(5-nitro-2-furyl)acrylamides and esters. However, these derivatives did not exhibit the expected antibacterial activity in vitro, possibly due to their low solubility in water (Saikachi & Suzuki, 1959).
  • Regio- and Stereoselective Synthesis: The compound has been used in the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, leading to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides in moderate yields. This synthesis demonstrates its potential in regio- and stereoselective chemical reactions (Burgaz et al., 2007).

Polymorphism and Structural Analysis

  • Polymorphism Studies: this compound has been analyzed for its polymorphism, exhibiting two crystal forms with distinct infrared absorption spectra, differential thermal analysis, and X-ray diffraction methods. This research provides insights into the physical and chemical properties of the compound (Kiryu & Iguchi, 1967).

Applications in Corrosion Inhibition

  • Corrosion Inhibition Research: New acrylamide derivatives, including variants of this compound, have been synthesized and characterized for use as corrosion inhibitors in nitric acid solutions of copper. This research highlights its potential application in industrial processes involving metal preservation (Abu-Rayyan et al., 2022).

Optical Properties and Luminescence

  • Mechanofluorochromic Properties: The compound has been studied for its effect on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. Different optical properties were observed due to distinct stacking modes, highlighting its potential in developing materials with unique luminescent properties (Song et al., 2015).

properties

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNPZKPESLVGOB-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3695-90-7
Record name 2-Furanacrylamide, alpha-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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